Saropyrone

Description

Structure

3D Structure

Properties

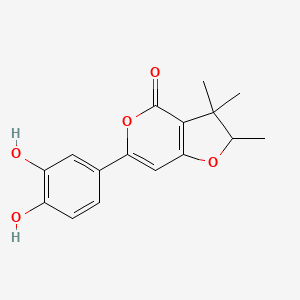

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

6-(3,4-dihydroxyphenyl)-2,3,3-trimethyl-2H-furo[3,2-c]pyran-4-one |

InChI |

InChI=1S/C16H16O5/c1-8-16(2,3)14-13(20-8)7-12(21-15(14)19)9-4-5-10(17)11(18)6-9/h4-8,17-18H,1-3H3 |

InChI Key |

ONBNNXIPKYXCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(O1)C=C(OC2=O)C3=CC(=C(C=C3)O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Sartorypyrone A: A Technical Guide to Biosynthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone A is a diterpene lactone natural product belonging to the meroterpenoid class of compounds.[1] It has been identified as a secondary metabolite produced by fungi of the genus Aspergillus, specifically Aspergillus tsunodae and Aspergillus felis.[1] More recently, the biosynthetic gene cluster responsible for the production of sartorypyrones, designated the "spy BGC," has been identified in the pathogenic fungus Aspergillus fumigatus.[2][3][4] This discovery has opened avenues for understanding the biosynthesis of this and related compounds through heterologous expression systems.[2][4] This technical guide provides a comprehensive overview of the biosynthesis and characterization of Sartorypyrone A, with detailed experimental protocols and data presented for researchers in natural product chemistry and drug discovery.

Physicochemical Properties of Sartorypyrone A

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₅ | [1] |

| Molecular Weight | 456.6 g/mol | [1] |

| IUPAC Name | [(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | [1] |

| CAS Number | 1452396-10-9 |

Biosynthesis of Sartorypyrone A

The biosynthetic pathway for sartorypyrones has been elucidated through the heterologous expression of the spy biosynthetic gene cluster from A. fumigatus in Aspergillus nidulans.[2][3][4] The pathway involves a polyketide synthase (PKS) and a terpene cyclase, among other enzymes.[2]

Caption: Proposed biosynthetic pathway of Sartorypyrone A.

Experimental Protocols

Heterologous Expression and Isolation of Sartorypyrone A

The following protocol is adapted from the work of Lin et al. (2023) on the heterologous expression of the spy BGC in A. nidulans.[2]

1. Strain Construction:

- The entire >24 kb spy biosynthetic gene cluster from A. fumigatus is refactored and transformed into an Aspergillus nidulans host strain.

- Each gene within the cluster is placed under the control of an inducible promoter (e.g., alcA(p)).[2]

- To improve yields, a deletion of the agsB gene (α-1,3-glucan synthase) in the A. nidulans host can be performed to promote dispersed hyphal growth in liquid culture.[2]

2. Fungal Cultivation:

- The engineered A. nidulans strain is cultivated in a suitable medium, such as lactose minimal medium (LMM), which does not repress the alcA and aldA promoters.[2]

- Induction of gene expression is carried out by adding an inducer, for example, methyl-ethyl-ketone (MEK).[2]

- Large-scale cultivation is necessary to obtain sufficient quantities of the metabolites for isolation and characterization.

3. Extraction of Metabolites:

- Following cultivation, the culture medium and mycelia are separated by filtration.

- The culture medium is extracted with an organic solvent such as ethyl acetate.

- The mycelia are also extracted with an appropriate organic solvent.

- The organic extracts are combined and concentrated under reduced pressure.

4. Purification of Sartorypyrone A:

- The crude extract is subjected to flash chromatography on silica gel to perform an initial separation of the compounds.

- Fractions containing the desired compounds are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Sartorypyrone A.[2]

Characterization Techniques

1. Mass Spectrometry:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the isolated compound.[2]

- Analysis is typically performed in both positive and negative ion modes.

2. NMR Spectroscopy:

- One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the chemical structure of Sartorypyrone A.[2]

- Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

3. X-ray Crystallography / Microcrystal Electron Diffraction (MicroED):

- For unambiguous determination of the relative and absolute stereochemistry, single-crystal X-ray diffraction or Microcrystal Electron Diffraction (MicroED) can be employed on suitable crystals of the compound.[2]

Characterization Data

Mass Spectrometry Data for Sartorypyrone A

| Ion Mode | m/z [M+H]⁺ | Molecular Formula | Reference |

| Positive | 457.2954 | C₂₈H₄₁O₅ | [2] |

NMR Spectroscopic Data for Sartorypyrone A

The following table summarizes the ¹H and ¹³C NMR data for Sartorypyrone A as reported in the literature.[2]

| Position | ¹³C δ (ppm) | ¹H δ (ppm, J in Hz) |

| 1 | 38.5 | 1.55 (m), 1.08 (m) |

| 2 | 27.9 | |

| 3 | 76.9 | 4.65 (dd, 10.5, 4.5) |

| 4 | 41.2 | 2.15 (m) |

| 5 | 148.9 | |

| 6 | 110.1 | 4.83 (s), 4.58 (s) |

| 7 | 21.6 | 0.93 (s) |

| 8 | 26.8 | 0.88 (s) |

| 9 | 16.3 | 1.01 (d, 6.5) |

| 10 | 171.0 | |

| 11 | 21.1 | 2.03 (s) |

| 1' | 24.3 | 2.22 (m) |

| 2' | 124.5 | 5.10 (t, 7.0) |

| 3' | 139.9 | |

| 4' | 39.8 | 2.00 (m) |

| 5' | 26.5 | 2.08 (m) |

| 6' | 123.9 | 5.12 (t, 7.0) |

| 7' | 135.2 | |

| 8' | 31.9 | 2.25 (m) |

| 9' | 29.7 | 2.20 (m) |

| 10' | 16.1 | 1.60 (s) |

| 11' | 16.0 | 1.68 (s) |

| 2'' | 164.8 | |

| 3'' | 101.9 | |

| 4'' | 162.9 | |

| 5'' | 99.8 | 5.55 (s) |

| 6'' | 168.1 | |

| 7'' | 19.8 | 2.12 (s) |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and mechanisms of action of Sartorypyrone A. As a member of the meroterpenoid class of natural products, it may possess a range of biological properties that warrant further investigation.[5] Secondary metabolites from Aspergillus species are known to exhibit a wide array of biological activities.[6] Further studies are required to elucidate any potential therapeutic applications and to understand its interactions with cellular signaling pathways.

Conclusion

Sartorypyrone A is a structurally interesting meroterpenoid whose biosynthesis has been recently uncovered. The development of a heterologous expression system provides a means for producing this and related compounds for further study. The detailed characterization data presented in this guide serves as a valuable resource for researchers in the field. Future investigations into the biological activity and potential pharmacological applications of Sartorypyrone A are warranted.

References

- 1. Sartorypyrone A | C28H40O5 | CID 72547199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Researchers shed light on how one deadly pathogen makes its chemicals | EurekAlert! [eurekalert.org]

- 4. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Ballet: A Technical Guide to the Mechanism of Action of Sarizotan

For Immediate Release

[CITY, State] – In the intricate landscape of neuropharmacology, understanding the precise mechanism of action of a therapeutic agent is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide elucidates the core mechanism of action of sarizotan, a compound investigated for its potential in treating motor complications in Parkinson's disease. This document provides a comprehensive overview of its molecular targets, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Molecular Targets: A Dual Affinity

Sarizotan exhibits a dualistic interaction with key neurotransmitter systems in the brain, primarily targeting serotonin and dopamine receptors. It functions as a potent agonist at the serotonin 5-HT1A receptor and displays a complex profile as a partial agonist or antagonist at dopamine D2-like receptors (D2, D3, and D4).[1][2][3] This dual action is central to its pharmacological effects.

Quantitative Binding Affinities and Functional Potencies

The affinity and functional potency of sarizotan at its primary targets have been quantified in various studies. The following tables summarize the key in vitro data for human receptors.

Table 1: Binding Affinity (Ki) and IC50 Values of Sarizotan at Human Serotonin and Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | IC50 [nM] | Reference |

| 5-HT1A | 0.1 | 6.5 (rat) | [2] |

| Dopamine D2 | - | 17 | [2] |

| Dopamine D3 | - | 6.8 | [2] |

| Dopamine D4.2 | - | 2.4 | [2] |

Table 2: Functional Agonist/Antagonist Potency (EC50/IC50) of Sarizotan at Human Dopamine D2-like Receptors

| Receptor Subtype | Functional Assay | Potency (EC50/IC50) [nM] | Functional Effect | Reference |

| D2S | GIRK Channel Activation | EC50 = 29 | Partial Agonist | [4] |

| D2S | GIRK Channel Activation | IC50 = 52 | Antagonist | [4] |

| D2L | GIRK Channel Activation | EC50 = 23 | Partial Agonist | [4] |

| D2L | GIRK Channel Activation | IC50 = 121 | Antagonist | [4] |

| D3 | GIRK Channel Activation | EC50 = 5.6 | Full Agonist | [4] |

| D4.4 | GIRK Channel Activation | EC50 = 5.4 | Full Agonist | [4] |

| D2S | Adenylyl Cyclase Inhibition | EC50 = 0.6 | Partial Agonist | [4] |

| D2L | Adenylyl Cyclase Inhibition | EC50 = 0.51 | Full Agonist | [4] |

| D3 | Adenylyl Cyclase Inhibition | EC50 = 0.47 | Full Agonist | [4] |

| D4.2 | Adenylyl Cyclase Inhibition | EC50 = 0.48 | Full Agonist | [4] |

| D4.4 | Adenylyl Cyclase Inhibition | EC50 = 0.23 | Full Agonist | [4] |

Signaling Pathways Modulated by Sarizotan

Sarizotan's interaction with its target receptors triggers downstream intracellular signaling cascades, ultimately leading to its physiological effects.

5-HT1A Receptor-Mediated Signaling

As a 5-HT1A receptor agonist, sarizotan mimics the action of serotonin at this receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[5] Activation of this pathway leads to two primary downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[3]

-

Activation of G-protein-coupled Inwardly-rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential.[2]

Dopamine D2-like Receptor-Mediated Signaling

Sarizotan's effect on dopamine D2-like receptors is more nuanced, acting as a partial agonist or antagonist depending on the specific receptor subtype and the signaling pathway being measured.[4] These receptors are also GPCRs that couple to Gi/o proteins.[6] Therefore, the downstream signaling events are similar to those of the 5-HT1A receptor, involving the inhibition of adenylyl cyclase and modulation of ion channels.[6] The partial agonism means that sarizotan can produce a response that is lower than that of the endogenous ligand, dopamine. In situations of high dopaminergic tone, sarizotan can act as an antagonist, blocking the effects of dopamine.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of sarizotan.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of sarizotan for the human 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4).[7]

-

Radioligand: [3H]8-hydroxy-DPAT.[7]

-

Non-specific binding control: 10 µM Metergoline.[7]

-

Test compound: Sarizotan.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT1A cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM metergoline (for non-specific binding).

-

50 µL of various concentrations of sarizotan.

-

-

Add 50 µL of [3H]8-hydroxy-DPAT (final concentration ~0.25 nM) to all wells.[7]

-

Add 100 µL of diluted cell membrane preparation (e.g., 10 µg protein) to all wells.[7]

-

Incubate the plate at room temperature for 60 minutes.[7]

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the sarizotan concentration.

-

Determine the IC50 value (the concentration of sarizotan that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for Dopamine D2 Receptor Activity

Objective: To determine the functional activity (EC50 or IC50) of sarizotan at the human dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor.

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

-

Forskolin.

-

Dopamine (as a reference agonist).

-

Test compound: Sarizotan.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture and Plating:

-

Culture CHO-hD2 cells to ~80-90% confluency.

-

Harvest the cells and resuspend in cell culture medium.

-

Plate the cells in a 384-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours.

-

-

Functional Assay (Agonist Mode):

-

Wash the cells with stimulation buffer.

-

Add stimulation buffer containing various concentrations of sarizotan to the wells.

-

Add forskolin to all wells (except the basal control) to a final concentration that stimulates a submaximal level of cAMP production (e.g., 1-10 µM).

-

Incubate the plate at room temperature for 30 minutes.

-

-

Functional Assay (Antagonist Mode):

-

Wash the cells with stimulation buffer.

-

Add stimulation buffer containing a fixed, submaximal concentration of dopamine (e.g., EC80) and varying concentrations of sarizotan to the wells.

-

Add forskolin to all wells (except the basal control).

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the sarizotan concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax) relative to dopamine.

-

Antagonist Mode: Plot the cAMP concentration against the logarithm of the sarizotan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

Sarizotan's mechanism of action is characterized by its dual engagement of the serotonergic and dopaminergic systems. Its potent agonism at 5-HT1A receptors and its complex modulatory effects on D2-like receptors provide a foundation for its observed pharmacological profile. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers seeking to further investigate the intricate molecular interactions of sarizotan and similar compounds. A thorough understanding of these fundamental mechanisms is crucial for the continued development of novel and effective therapies for neurological disorders.

References

- 1. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel antidyskinetic drug sarizotan elicits different functional responses at human D2-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatrictimes.com [psychiatrictimes.com]

- 6. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]

An In-depth Technical Guide to Saropyrone Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: Saropyrones are a class of heterocyclic compounds characterized by a fused pyrone ring system. Natural and synthetic pyrone derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of Saropyrone derivatives and analogues, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and detailed experimental methodologies.

Core Structure of this compound

The foundational structure of this compound, identified by CAS number 159650-12-1 with a molecular formula of C16H16O5, features a dihydroxyphenyl substituent attached to a dimethylchromenone fused with a pyranone ring. This core scaffold serves as the basis for the synthesis of various derivatives and analogues with diverse pharmacological profiles.

Synthesis of this compound Derivatives

The synthesis of pyrone derivatives often involves condensation reactions to form the heterocyclic ring system. A common method for synthesizing related benzodipyrone structures is the Pechmann reaction, which involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.[1] For the synthesis of specific this compound analogues, multi-step reaction schemes are typically employed, starting from commercially available precursors.

General Synthetic Approach:

A plausible synthetic route for this compound analogues may involve the following key steps:

-

Formation of a Chromenone Intermediate: Reaction of a substituted resorcinol with a suitable β-ketoester or a similar reagent to construct the chromenone core.

-

Introduction of the Dihydroxyphenyl Moiety: This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, by first functionalizing the chromenone core with a halide or boronic acid.

-

Derivatization: Modification of the peripheral functional groups on either the chromenone core or the dihydroxyphenyl ring to generate a library of analogues. This can include alkylation, acylation, or halogenation to explore structure-activity relationships (SAR).

Biological Activities and Quantitative Data

This compound derivatives and related pyrone compounds have been evaluated for a range of biological activities. The following tables summarize the quantitative data from studies on analogous pyrone structures, providing insights into their potential as therapeutic agents.

Anticancer Activity

Many pyrone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.

Table 1: Anticancer Activity of Selected Pyrone and Benzopyran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Benzopyran Derivative 7e | MDA-MB-231 | 3.46 | Etoposide | >30 | [2] |

| Benzopyran Derivative 7f | MDA-MB-231 | 18.76 | Etoposide | >30 | [2] |

| Cyanopyridone 5a | MCF-7 | 1.77 ± 0.1 | Taxol | 8.48 ± 0.46 | [3] |

| Cyanopyridone 5a | HepG2 | 2.71 ± 0.15 | Taxol | 14.60 ± 0.79 | [3] |

| Cyanopyridone 5e | MCF-7 | 1.39 ± 0.08 | Taxol | 8.48 ± 0.46 | [3] |

| Benzo[a]phenazine XXIV | HeLa | 1.0 - 10 | - | - | [4] |

| Benzo[a]phenazine XXIV | A549 | 1.0 - 10 | - | - | [4] |

| Benzo[a]phenazine XXIV | MCF-7 | 1.0 - 10 | - | - | [4] |

| Benzo[a]phenazine XXIV | HL-60 | 1.0 - 10 | - | - | [4] |

Antimicrobial Activity

The antimicrobial potential of pyrone derivatives has been investigated against a variety of pathogenic bacteria and fungi. The mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity of Selected Pyrone Analogues

| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Benzodipyrone SY5 | E. coli | - | Ciprofloxacin | - | [1] |

| Benzodipyrone SY2 | Anaerobic bacteria | - | Ciprofloxacin | - | [1] |

| Benzodipyrone SY1 | Pathogenic fungi | - | - | - | [1] |

| Canthin-6-one | S. aureus | 0.49 | Omacilin | Similar | [5] |

| Canthin-6-one | E. coli | 3.91 | Omacilin | Similar | [5] |

| 10-methoxycanthin-6-one | S. aureus (MRSA) | 3.91 | - | - | [5] |

Anti-inflammatory Activity

Certain pyrone derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 3: Anti-inflammatory Activity of Selected Pyrimidine and Pyrazole Derivatives

| Compound ID | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Pyrimidine Derivative 5 | COX-2 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 | [6] |

| Pyrimidine Derivative 6 | COX-2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 | [6] |

| Pyrazoline 2g | Lipoxygenase | 80 | - | - | [5] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound derivatives and their analogues are mediated through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Cancer-Related Signaling Pathways

In cancer, pyrone derivatives have been shown to interfere with critical signaling cascades that regulate cell growth, proliferation, and survival. A key mechanism is the inhibition of the RAS/RAF/MEK/ERK (MAPK) pathway , which is frequently hyperactivated in many cancers.[7] By inhibiting components of this pathway, these compounds can induce cell cycle arrest and apoptosis.

Another important target is the PI3K/Akt/mTOR pathway , which plays a central role in cell survival and proliferation.[8] Inhibition of this pathway by this compound analogues can lead to decreased cell viability and tumor growth. Furthermore, some pyrone derivatives act as topoisomerase inhibitors , preventing the proper replication and repair of DNA, which is particularly detrimental to rapidly dividing cancer cells.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of this compound derivatives. The following sections outline key methodologies for assessing their biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

References

- 1. Potential mechanisms of cancer prevention and treatment by sulforaphane, a natural small molecule compound of plant-derived - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetmol.cn [targetmol.cn]

- 3. 159650-12-1 | this compound [albtechnology.com]

- 4. mdpi.com [mdpi.com]

- 5. biorbyt.com [biorbyt.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 159650-12-1 [chemicalbook.com]

In Vitro Screening of A-74528: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-74528 is a complex polyketide natural product identified as a potent inhibitor of 2',5'-oligoadenylate phosphodiesterase (2'-PDE). This enzyme plays a critical role in the regulation of the interferon-mediated 2-5A/RNase L antiviral pathway, a key component of the innate immune response. By inhibiting 2'-PDE, A-74528 enhances the antiviral state of cells, making it a compound of significant interest for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the in vitro screening methodologies for A-74528, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols. While the primary literature confirms the mechanism of action of A-74528, specific quantitative data such as IC50 values are not widely available in published resources. Therefore, this guide presents representative data and protocols to enable the in vitro characterization of A-74528 and similar 2'-PDE inhibitors.

Mechanism of Action and Signaling Pathway

A-74528 exerts its antiviral effect by modulating the 2-5A/RNase L pathway. This pathway is a critical arm of the interferon-induced antiviral response. Upon viral infection, interferons stimulate the expression of 2',5'-oligoadenylate synthetases (OAS). Activated by viral double-stranded RNA (dsRNA), OAS synthesizes 2',5'-oligoadenylates (2-5A). 2-5A then binds to and activates RNase L, a latent endoribonuclease. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.

The activity of this pathway is tightly regulated by 2',5'-phosphodiesterase (2'-PDE), which degrades 2-5A, thus turning off the RNase L activity. A-74528 inhibits 2'-PDE, leading to an accumulation of 2-5A, sustained activation of RNase L, and a potentiated antiviral state.

Data Presentation

The following table provides a template for summarizing the in vitro screening data for A-74528. Due to the absence of specific published IC50 and EC50 values, placeholder data is used to illustrate the format.

| Assay Type | Target | Parameter | Value | Cell Line (for antiviral assay) |

| Enzyme Inhibition | 2',5'-Phosphodiesterase (2'-PDE) | IC50 | e.g., X.X µM | N/A |

| Antiviral Activity | e.g., Influenza A Virus | EC50 | e.g., Y.Y µM | e.g., MDCK |

| Antiviral Activity | e.g., Rhinovirus | EC50 | e.g., Z.Z µM | e.g., HeLa |

| Cytotoxicity | N/A | CC50 | e.g., >100 µM | e.g., MDCK, HeLa |

Experimental Protocols

In Vitro 2',5'-Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of A-74528 against 2'-PDE. This assay measures the amount of 2-5A remaining after incubation with the enzyme and the test compound.

Materials:

-

Recombinant human 2',5'-phosphodiesterase

-

2',5'-oligoadenylate (2-5A) substrate

-

A-74528

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Detection system (e.g., HPLC-based quantification of 2-5A or a coupled enzymatic assay that generates a colorimetric or fluorescent signal)

Procedure:

-

Compound Preparation: Prepare a stock solution of A-74528 in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the recombinant 2'-PDE in Assay Buffer to a predetermined optimal concentration.

-

Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the A-74528 dilution. b. Add 20 µL of the diluted 2'-PDE enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the 2-5A substrate solution to each well. e. Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination and Detection: a. Stop the reaction by adding a suitable stop solution (e.g., 0.1 M HCl) or by heat inactivation. b. Quantify the remaining 2-5A using a suitable detection method. For HPLC, inject a portion of the reaction mixture onto an appropriate column and measure the peak area corresponding to 2-5A.

-

Data Analysis: a. Calculate the percentage of 2'-PDE inhibition for each concentration of A-74528 relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the A-74528 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a standard plaque reduction assay to evaluate the antiviral efficacy of A-74528. This assay measures the ability of the compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza virus)

-

Virus stock of known titer

-

A-74528

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of A-74528 in cell culture medium.

-

Virus Infection: a. When the cell monolayer is confluent, remove the growth medium and wash the cells with phosphate-buffered saline (PBS). b. Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). c. Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: a. After the adsorption period, remove the virus inoculum. b. Overlay the cell monolayer with the agarose or methylcellulose medium containing the different concentrations of A-74528. Include a no-compound control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).

-

Plaque Visualization and Counting: a. Fix the cells with a solution such as 10% formalin. b. Stain the fixed cell monolayer with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. c. Count the number of plaques in each well.

-

Data Analysis: a. Calculate the percentage of plaque reduction for each concentration of A-74528 compared to the no-compound control. b. Plot the percentage of plaque reduction against the logarithm of the A-74528 concentration. c. Determine the EC50 value (the concentration that inhibits 50% of plaque formation) from the dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of a 2'-PDE inhibitor like A-74528.

Conclusion

A-74528 represents a promising lead compound for the development of novel antiviral agents due to its unique mechanism of action targeting the 2-5A/RNase L pathway. This technical guide provides a framework for the in vitro screening and characterization of A-74528 and other 2'-PDE inhibitors. The detailed protocols for enzyme inhibition and antiviral assays, along with the illustrative signaling pathway and experimental workflow diagrams, offer a comprehensive resource for researchers in the field of drug discovery and development. While specific quantitative data for A-74528 remains to be fully disclosed in the public domain, the methodologies outlined here will enable the generation of such data and facilitate the advancement of this and other related compounds towards potential clinical applications.

Unveiling the Molecular Target of Novel Therapeutics: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and validation of a drug's molecular target are foundational steps in modern drug discovery and development. A clear understanding of the target and its engagement by a therapeutic agent is crucial for elucidating its mechanism of action, predicting potential toxicities, and developing effective clinical strategies. This technical guide provides an in-depth overview of the core principles and experimental methodologies for target identification and validation, using a case study to illustrate the application of these techniques.

Core Strategies in Target Identification

The journey to pinpointing a drug's target can be broadly categorized into two main approaches:

-

Target-Based Discovery: This approach begins with a known biological target that is hypothesized to be involved in a disease process. High-throughput screening of compound libraries is then performed to identify molecules that modulate the activity of this specific target.

-

Phenotypic-Based Discovery: In this strategy, compounds are first screened for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the molecular target. Subsequent studies are then conducted to "deconvolute" the mechanism and identify the specific target responsible for the observed effect.

In recent years, a resurgence in phenotypic screening, empowered by advanced technologies, has led to the discovery of novel targets and mechanisms of action.

A Case Study in Target Identification: Lathyrane Diterpenoids

To illustrate the practical application of target identification and validation techniques, we will examine the discovery of the molecular target for a class of anti-inflammatory natural products, the lathyrane diterpenoids.

Initial Findings and the Challenge

Lathyrane diterpenoids, such as compound ZCY-001, have demonstrated potent anti-inflammatory activity. However, the precise molecular target responsible for this effect remained elusive, hindering further development and optimization.

The PROTAC Approach to Target Identification

To identify the target of lathyrol, the core scaffold of ZCY-001, a Proteolysis Targeting Chimera (PROTAC) molecule was synthesized. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technology can be a powerful tool for target identification, as the degradation of a specific protein upon treatment with the PROTAC can reveal its identity.

A lathyrol-based PROTAC, ZCY-PROTAC, was synthesized by linking lathyrol to a ligand for an E3 ligase via a polyethylene glycol (PEG) linker.[1]

References

Saropyrone: A Technical Guide to its Physicochemical Properties for Researchers and Drug Development Professionals

Introduction: Saropyrone is a natural product belonging to the pyrone class of organic compounds. While research on this specific molecule is limited, its structural motifs are common in a variety of bioactive natural products.[1][2] This technical guide provides a summary of the available predicted physicochemical properties of this compound, outlines general experimental protocols for their determination, and explores potential biological activities and signaling pathways based on the broader class of pyrone-containing compounds.

Core Physicochemical Properties

Due to the limited specific experimental data available for this compound, the following table summarizes its predicted physicochemical properties. These values serve as a useful starting point for experimental design and computational modeling.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₆H₁₆O₅ | [1] |

| Molecular Weight | 288.3 g/mol | [1] |

| Boiling Point | 502.7 ± 50.0 °C | [1] |

| Density | 1.39 ± 0.1 g/cm³ | [1] |

| pKa | 9.66 ± 0.10 | [1] |

| logP (Predicted) | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following are generalized, standard laboratory protocols.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[3][4] A sharp melting range typically suggests a pure compound, while a broad range often indicates the presence of impurities.[3][4]

Methodology: Capillary Method [3][4]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Solubility is a critical parameter influencing a compound's bioavailability and formulation development.[5][6] The "like dissolves like" principle is a useful general guideline, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[7]

Methodology: Shake-Flask Method [7]

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid, usually by centrifugation followed by filtration through a syringe filter.

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. A calibration curve with known concentrations of this compound is used for accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and for the specific solvent.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[8][9]

Methodology: Shake-Flask Method [8]

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the n-octanol and aqueous layers until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the pyrone scaffold is present in numerous natural products with a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][10] Based on the activities of structurally related pyrone-containing compounds, a potential, speculative signaling pathway that this compound might modulate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival.

Hypothetical Modulation of the NF-κB Signaling Pathway:

Many natural products with anti-inflammatory properties exert their effects by inhibiting the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines or pathogens, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound, or a similar pyrone-containing compound, could potentially inhibit this pathway at various points, such as by inhibiting the IKK complex or preventing the degradation of IκB.

Disclaimer: The signaling pathway presented is speculative and based on the known activities of other pyrone-containing natural products. Experimental validation is required to determine if this compound interacts with this or any other signaling pathway.

Conclusion

This compound remains a largely uncharacterized natural product. The predicted physicochemical data and generalized experimental protocols provided in this guide offer a foundational framework for researchers initiating studies on this molecule. Further investigation into its biological activities is warranted, given the rich pharmacology of the pyrone class of compounds. The potential for this compound to modulate key signaling pathways, such as NF-κB, makes it an intriguing candidate for future drug discovery and development efforts.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. pyrone-derived-marine-natural-products-a-review-on-isolation-bio-activities-and-synthesis - Ask this paper | Bohrium [bohrium.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Natural Dibenzo-α-Pyrones and Their Bioactivities [mdpi.com]

Natural Sources of Saropyrone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saropyrone compounds, a class of polyketide-derived natural products featuring a substituted α- or γ-pyrone scaffold, have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include antimicrobial, cytotoxic, and anti-inflammatory properties, positioning them as promising leads for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound-like compounds, with a focus on their microbial producers.

Microbial Sources of this compound-like Compounds

The vast majority of identified this compound-like compounds are metabolites of microorganisms, particularly bacteria of the phylum Actinomycetota and various fungal species.

Bacterial Sources: The Genus Streptomyces

The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a variety of polyketide-derived pyrones.[4] These bacteria are found in diverse terrestrial and marine environments, with deep-sea sediments proving to be a promising frontier for the discovery of novel chemical entities.[1][3]

Case Study: Streptomyces sp. SCSIO ZS0520

A prime example is the strain Streptomyces sp. SCSIO ZS0520, isolated from a deep-sea hydrothermal vent environment.[1][3] This strain has been shown to produce a series of cytotoxic α-pyrone derivatives known as actinopyrones .[2][3][4] Additionally, a new γ-pyrone, minipyrone , has been isolated from the same strain.[1]

Fungal Sources

Various marine-derived and terrestrial fungi are also known to produce pyrone derivatives. While not the primary focus of this guide, it is important to note that genera such as Aspergillus and Nigrospora have been identified as producers of these compounds.

Quantitative Data on Actinopyrone Production

The cytotoxicity of actinopyrones isolated from Streptomyces sp. SCSIO ZS0520 has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values.

| Compound | Cell Line: SF-268 (CNS) | Cell Line: MCF-7 (Breast) | Cell Line: NCI-H460 (Lung) | Cell Line: A549 (Lung) | Cell Line: HepG-2 (Liver) | Cell Line: HT-29 (Colon) | Reference |

| PM050511 (Actinopyrone analogue) | 0.26 µM | 0.30 µM | 0.28 µM | 2.22 µM | 0.32 µM | 0.38 µM | [3] |

Further quantitative data, such as fermentation yields, are often not explicitly reported in initial discovery papers but can be inferred from the amount of pure compound isolated from a given culture volume.

Experimental Protocols

The following sections detail the generalized protocols for the isolation and structure elucidation of actinopyrones from Streptomyces sp. SCSIO ZS0520.

Fermentation and Extraction

-

Inoculum Preparation: A well-sporulated culture of Streptomyces sp. SCSIO ZS0520 from an agar plate is used to inoculate a seed medium (e.g., Yeast Extract-Malt Extract broth). The culture is incubated for 2-3 days at 28°C with shaking.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a production medium. Fermentation is carried out in large flasks or a fermenter for 7-10 days at 28°C with agitation.

-

Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant and the mycelial cake are extracted separately with an organic solvent, typically ethyl acetate. The organic extracts are then combined and evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of metabolites, is subjected to a series of chromatographic steps to isolate the pure actinopyrones.

-

Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) on a silica gel or reversed-phase (C18) column with a stepwise gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

-

Fine Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified. This is commonly achieved through repeated rounds of semi-preparative or preparative HPLC on C18 columns with isocratic or gradient elution using solvent systems such as acetonitrile-water or methanol-water.

Structure Elucidation

The chemical structure of the purified compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

-

Chiroptical Methods: The absolute configuration of stereocenters is often determined by comparing experimental electronic circular dichroism (ECD) spectra with quantum chemical calculations or through chemical derivatization, such as the Mosher's ester method.[3]

Biosynthesis of Actinopyrones

Actinopyrones are synthesized via a Type I polyketide synthase (PKS) pathway.[2] The biosynthetic gene cluster (BGC) for actinopyrone production, designated atpn, has been identified in the genome of Streptomyces sp. SCSIO ZS0520.[1] Bioinformatic analysis of this gene cluster allows for the proposal of a biosynthetic pathway.

Proposed Biosynthetic Pathway

The pathway begins with a starter unit, likely derived from acetate, which is sequentially extended by the addition of several extender units (malonyl-CoA or methylmalonyl-CoA) by the modular PKS enzymes. The growing polyketide chain undergoes various modifications, such as ketoreduction and dehydration, within the PKS modules. The final steps involve the cyclization of a triketide intermediate to form the characteristic α-pyrone ring and subsequent tailoring reactions to yield the various actinopyrone derivatives.

Visualizations

Experimental Workflow for Actinopyrone Isolation

Caption: Generalized workflow for the isolation and identification of actinopyrones.

Proposed Biosynthetic Pathway for Actinopyrone Core

References

- 1. Secondary Metabolites and Biosynthetic Gene Clusters Analysis of Deep-Sea Hydrothermal Vent-Derived Streptomyces sp. SCSIO ZS0520 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, Structure Correction, and Biosynthesis of Actinopyrones, Cytotoxic Polyketides from the Deep-Sea Hydrothermal-Vent-Derived Streptomyces sp. SCSIO ZS0520 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural products with γ-pyrone scaffold from Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sartorypyrone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sartorypyrone A is a meroterpenoid natural product isolated from the fungus Aspergillus fumigatus. Meroterpenoids are hybrid natural products with a portion of their structure derived from the terpenoid pathway and another portion from a different biosynthetic pathway, in this case, a polyketide. Sartorypyrone A consists of a 4-hydroxy-6-methyl-2-pyrone core linked to a complex C20 terpenoid side chain. The intricate structure and potential biological activity of Sartorypyrone A and its analogues make them attractive targets for chemical synthesis and further investigation in drug discovery programs.

These application notes provide a comprehensive overview of the synthesis of Sartorypyrone A, focusing on a biomimetic approach inspired by its natural biosynthesis. The protocols detailed below are intended for researchers with a strong background in synthetic organic chemistry.

Biosynthesis of Sartorypyrones

The biosynthesis of Sartorypyrones in Aspergillus fumigatus has been elucidated through heterologous expression of the responsible biosynthetic gene cluster (spy BGC).[1][2] This has revealed a fascinating pathway that provides a blueprint for a biomimetic synthetic strategy.

The key biosynthetic steps involve:

-

Polyketide Synthesis: The 4-hydroxy-6-methyl-2-pyrone core, also known as triacetic acid lactone (TAL), is synthesized by a non-reducing polyketide synthase (NR-PKS), SpyA.[1][2]

-

Terpenoid Precursor Formation: Geranylgeranyl pyrophosphate (GGPP), the C20 terpenoid precursor, is generated from the mevalonate pathway.

-

Prenylation: A prenyltransferase, SpyF, catalyzes the attachment of the GGPP to the TAL core.[1]

-

Epoxidation and Cyclization: The terpenoid chain undergoes a series of enzymatic transformations, including epoxidation by a flavin-dependent monooxygenase (SpyC) and subsequent cyclization by a terpene cyclase (SpyD), to form the characteristic polycyclic side chain.[1]

-

Acetylation: The final step involves the acetylation of the terpenoid hydroxyl group by an acetyltransferase, SpyB, to yield Sartorypyrone A.[1]

A diagram of the proposed biosynthetic pathway is presented below.

Caption: Proposed biosynthetic pathway of Sartorypyrone A.

Biomimetic Total Synthesis Strategy

While a complete total synthesis of Sartorypyrone A has not yet been published, a biomimetic approach provides a logical and efficient strategy. This approach would involve the separate synthesis of the two key fragments, the pyrone core and the terpenoid side chain, followed by their coupling and subsequent functional group manipulations to complete the synthesis.

A workflow for the proposed biomimetic synthesis is outlined below.

References

Application Notes and Protocols for the Purification of Saropyrones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saropyrones are a class of polyketide-derived natural products characterized by a core pyrone ring structure. These compounds, often isolated from microbial sources such as fungi and Streptomyces, have garnered interest in the scientific community due to their potential biological activities. The purification of saropyrones from complex fermentation broths is a critical step in their characterization, biological evaluation, and subsequent drug development efforts. These application notes provide a comprehensive overview of the techniques and protocols for the successful purification of saropyrones.

General Purification Strategy

The purification of saropyrones typically follows a multi-step process involving extraction, fractionation, and final purification. The selection of specific methods depends on the physicochemical properties of the target saropyrone, including its polarity, solubility, and stability. A general workflow is depicted below.

Experimental Protocols

Protocol 1: Extraction of Saropyrones from Microbial Culture

This protocol describes the extraction of saropyrones from a liquid fermentation broth of a producing microorganism (e.g., Streptomyces sp. or a fungal strain).

Materials:

-

Fermentation broth containing the this compound

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

-

Glassware (beakers, flasks)

Procedure:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at -20°C until further processing.

Protocol 2: Fractionation by Column Chromatography

This protocol outlines the initial fractionation of the crude extract using silica gel column chromatography to separate compounds based on polarity.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

-

Chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane).

-

Pack the chromatography column with the slurry.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures).

-

Collect fractions of a defined volume using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pool the fractions containing the target this compound based on the TLC analysis.

-

Concentrate the pooled fractions to yield enriched this compound fractions.

Protocol 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of the enriched this compound fractions using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

-

Enriched this compound fraction

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Acids or bases for mobile phase modification (e.g., formic acid, trifluoroacetic acid)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Dissolve the enriched this compound fraction in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter.

-

Develop a suitable HPLC method using an analytical HPLC system to determine the optimal mobile phase and gradient for separation.

-

Scale up the analytical method to a preparative HPLC system.

-

Inject the sample onto the preparative HPLC column.

-

Elute with the optimized mobile phase gradient.

-

Collect the peak corresponding to the this compound using a fraction collector.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained during a typical this compound purification process.

Table 1: Summary of Purification Steps

| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |

| Crude Extraction | 500 (wet biomass) | 5,000 | - | ~5 |

| Column Chromatography | 5.0 (crude extract) | 500 | 10 | ~60 |

| Preparative HPLC | 0.5 (enriched fraction) | 50 | 10 | >98 |

Table 2: HPLC Parameters for Final Purification

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 30 min |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 mL |

Purity Assessment

The purity of the final this compound product should be assessed using various analytical techniques to ensure the absence of impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a diode array detector (DAD) or mass spectrometer (MS) is the most common method for assessing purity.[1] A single, sharp peak in the chromatogram at the expected retention time indicates high purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the purity and the molecular weight of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can also reveal the presence of impurities.

Conclusion

The successful purification of saropyrones is a multi-step process that requires careful optimization of extraction, fractionation, and chromatographic techniques. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop robust and efficient purification strategies for this promising class of natural products. The use of high-resolution analytical techniques is crucial for ensuring the purity and structural integrity of the final compound, which is a prerequisite for accurate biological and pharmacological studies.

References

Application Notes and Protocols for the Quantification of Saropyrone-Related Compounds

Introduction

This document provides detailed application notes and protocols for the analytical quantification of compounds related to the user's query "Saropyrone." Due to the likely misspelling of the compound name, this guide addresses two plausible candidates: Sarcophine , a natural product with potential chemopreventive properties, and Dipyrone (metamizole), a widely used analgesic and antipyretic drug. The methodologies presented are tailored for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.

Section 1: Quantification of Sarcophine using HPLC-UV

This section outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of sarcophine in organic extracts of soft coral species like Sarcophyton glaucum.[1]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy | 98.5% - 101.2% |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Experimental Protocol

1. Materials and Reagents:

-

Sarcophine reference standard

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Phosphoric acid

-

Methanol (for extraction)

-

0.45 µm syringe filters

2. Instrumentation:

-

HPLC system with a UV detector

-

ODS (C18) analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

3. Preparation of Standard Solutions:

-

Prepare a stock solution of sarcophine (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.

4. Sample Preparation:

-

Extract the soft coral sample with methanol.

-

Evaporate the methanol extract to dryness.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

-

Mobile Phase: 70% Acetonitrile in deionized water, with the pH adjusted to 3.5 using phosphoric acid.[1]

-

Flow Rate: 1.5 mL/min.[1]

-

Column Temperature: Ambient

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 20 µL

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the sarcophine standard against its concentration.

-

Determine the concentration of sarcophine in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for Sarcophine Quantification by HPLC-UV.

Section 2: Quantification of Dipyrone Metabolite (4-MAA) using LC-MS/MS

This section details a general, yet robust, bioanalytical method for the quantification of 4-Methylaminoantipyrine (4-MAA), the primary active metabolite of dipyrone, in human plasma. This method is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a preferred technique for analyzing drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[2][3]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy | 85% - 115% |

| Precision (%RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 80% |

Experimental Protocol

1. Materials and Reagents:

-

4-MAA reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled 4-MAA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

A suitable reversed-phase analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

3. Preparation of Standard and QC Samples:

-

Prepare stock solutions of 4-MAA and the IS in methanol.

-

Spike appropriate volumes of the 4-MAA stock solution into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

6. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-MAA: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined during method development)

-

IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

7. Bioanalytical Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to assess selectivity, accuracy, precision, recovery, matrix effect, and stability.[4][5][6][7]

Experimental Workflow Diagram

Caption: Bioanalytical Workflow for 4-MAA in Plasma by LC-MS/MS.

Section 3: Signaling Pathway (Illustrative Example)

While the provided search results do not detail a specific signaling pathway for this compound, the following is an illustrative example of how such a pathway could be visualized using Graphviz, adhering to the specified formatting. This example depicts a hypothetical pathway where this compound inhibits a pro-inflammatory signaling cascade.

References

- 1. HPLC method for the quantitative determination of sarcophine, a source of cembranoids with cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of MS selectivity and chromatographic separation in LC-MS/MS-based methods when investigating pharmaceutical metabolites in water. Dipyrone as a case of study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Pyrone Compounds in Cell-Based Assays

Introduction

While the term "Saropyrone" does not correspond to a widely documented compound in scientific literature, this document details the applications of structurally related and well-researched pyrone compounds in various cell-based assays. The protocols and data herein are based on published studies of compounds such as Scoparone and 6-Pentyl-α-Pyrone (6PP), which exhibit significant anti-inflammatory, anticancer, and antiviral properties. These notes are intended for researchers, scientists, and professionals in drug development interested in the bioactivity of pyrone-based molecules.

Application Note 1: Anti-Inflammatory Activity of Pyrone Compounds

Background

Pyrone derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in inflammation. A primary mechanism is the inhibition of the Nuclear Factor kappa B (NF-κB) pathway, a central mediator of the inflammatory response. Activation of this pathway by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). The assays described here quantify the ability of pyrone compounds to suppress these inflammatory markers in vitro.

Signaling Pathway: NF-κB Inhibition

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory drugs. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2] Certain pyrone compounds, such as Scoparone, have been shown to inhibit this pathway.[3][4]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from methodologies used to assess the anti-inflammatory effects of compounds on LPS-stimulated murine macrophage RAW 264.7 cells.[5][6]

1.3.1. Materials

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Pyrone test compound (e.g., Scoparone)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

1.3.2. Procedure

-

Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment : Pre-treat the cells with various concentrations of the pyrone compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known iNOS inhibitor).

-

LPS Stimulation : Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay :

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM).

-

Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Measurement : Measure the absorbance at 540 nm using a microplate reader.

-

Calculation : Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance_Sample / Absorbance_LPS_Control)] * 100

Data Presentation

The inhibitory activity is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of nitric oxide production.[7][8]

| Compound | Target Cell Line | Stimulant | IC₅₀ for NO Inhibition (µM) | Reference |

| Pygmaeocin B | RAW 264.7 | LPS | 0.075 (33.0 ± 0.8 ng/mL) | [6] |

| Precursor 13 | RAW 264.7 | LPS | > 0.22 (IC₅₀ not reached) | [6] |

| Saprorthoquinone | RAW 264.7 | LPS | 0.14 (66.0 ± 1.0 ng/mL) | [6] |

Note: Data for specific rearranged abietanes with potent anti-inflammatory effects are shown as examples of how results are presented.

Experimental Workflow

Application Note 2: Anticancer Activity of Pyrone Compounds

Background

Scoparone, a pyrone-containing compound, has been shown to inhibit the viability and promote apoptosis in breast cancer (BC) cells.[3][4] Its mechanism involves the inhibition of the NF-κB signaling pathway through the regulation of a long non-coding RNA (lncRNA) axis, specifically the SNHG12/miR-140-3p/TRAF2 axis.[3][4] By suppressing this pathway, Scoparone reduces the expression of downstream targets that promote cell survival and proliferation.

Signaling Pathway: Scoparone's Action in Breast Cancer

In breast cancer cells, the lncRNA SNHG12 is often upregulated. It acts as a sponge for miR-140-3p, thereby preventing miR-140-3p from inhibiting its target, TRAF2. Elevated TRAF2 then activates the NF-κB pathway, promoting cancer cell survival. Scoparone treatment inhibits SNHG12 expression, which restores miR-140-3p levels, leading to the suppression of TRAF2 and subsequent inactivation of NF-κB signaling.[3][4]

Experimental Protocol: Cell Viability (CCK-8) Assay

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay used to determine the effect of Scoparone on breast cancer cell viability.[3]

2.3.1. Materials

-

Breast cancer cell line (e.g., MDA-MB-231, MCF-7)

-